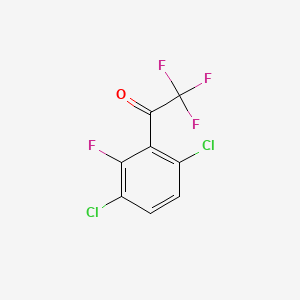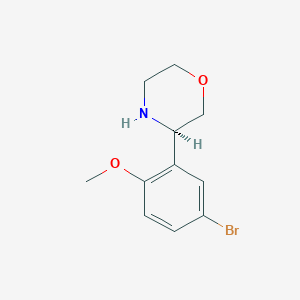
9-Fluoroandrost-4-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoroandrost-4-ene-3,17-dione is a synthetic steroidal compound derived from androst-4-ene-3,17-dione. It is characterized by the presence of a fluorine atom at the 9th position of the steroid nucleus. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoroandrost-4-ene-3,17-dione typically involves the fluorination of androst-4-ene-3,17-dione. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 9th position.
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of phytosterols. Engineered strains of Mycobacterium are used to convert phytosterols into intermediates like 4-androstene-3,17-dione, which can then be further fluorinated to produce the desired compound .
化学反応の分析
Types of Reactions
9-Fluoroandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various fluorinated steroids, which can have different biological activities and applications.
科学的研究の応用
9-Fluoroandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated steroids.
Biology: The compound is studied for its effects on various biological pathways and its potential as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of steroidal pharmaceuticals and as a precursor in the synthesis of more complex steroidal structures
作用機序
The mechanism of action of 9-Fluoroandrost-4-ene-3,17-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 9th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound’s effects are mediated through pathways involving androgen and estrogen receptors .
類似化合物との比較
Similar Compounds
Androst-4-ene-3,17-dione: The parent compound without the fluorine modification.
9α-Hydroxyandrost-4-ene-3,17-dione: A hydroxylated derivative with different biological properties.
1,4-Androstadiene-3,17-dione: A dehydrogenated analog with distinct chemical reactivity.
Uniqueness
The presence of the fluorine atom at the 9th position in 9-Fluoroandrost-4-ene-3,17-dione imparts unique properties such as increased metabolic stability and enhanced receptor binding affinity. These characteristics make it a valuable compound for research and industrial applications .
特性
CAS番号 |
1650-84-6 |
|---|---|
分子式 |
C19H25FO2 |
分子量 |
304.4 g/mol |
IUPAC名 |
(8S,9R,10S,13S,14S)-9-fluoro-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO2/c1-17-9-10-19(20)15(14(17)5-6-16(17)22)4-3-12-11-13(21)7-8-18(12,19)2/h11,14-15H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 |
InChIキー |
AFPIIHADHDYTNM-PLOWYNNNSA-N |
異性体SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)F |
正規SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


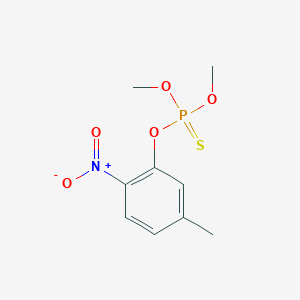
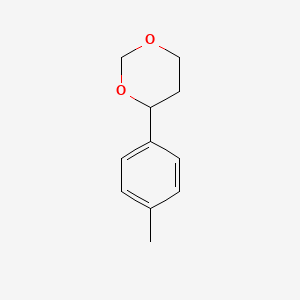
![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
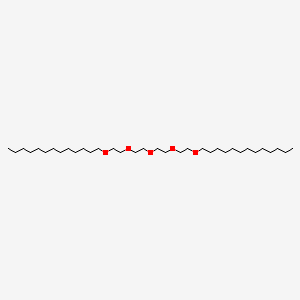
![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)
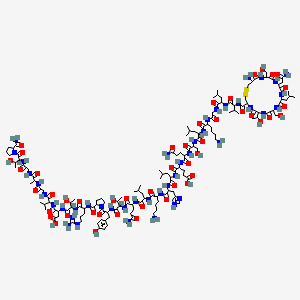
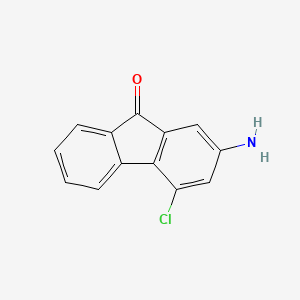
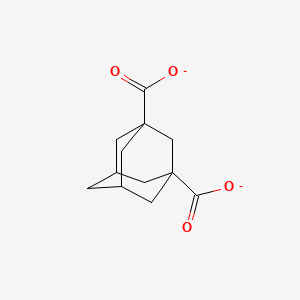
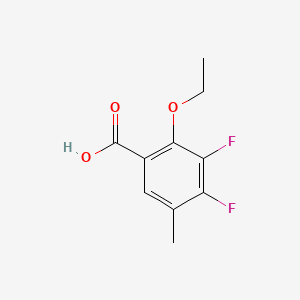
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)
